

# Yersinia Invasin: A Technical Guide to its Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *invasin*

Cat. No.: B1167395

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying Yersinia **invasin**-mediated host cell entry. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of infectious diseases, cell biology, and pharmacology. This guide details the key molecular interactions, signaling cascades, and cellular responses triggered by this critical virulence factor.

## Executive Summary

*Yersinia enterocolitica* and *Yersinia pseudotuberculosis*, the causative agents of yersiniosis, employ a sophisticated molecular machinery to invade the host's intestinal epithelium. A key player in this process is the outer membrane protein, **invasin**. This guide elucidates the mechanism by which **invasin** orchestrates bacterial entry into host cells, a process initiated by its high-affinity binding to  $\beta 1$  integrins on the cell surface. This interaction triggers a cascade of intracellular signals, leading to cytoskeletal rearrangements and the subsequent engulfment of the bacterium. Understanding this intricate process is paramount for the development of novel therapeutic strategies to combat Yersinia infections.

## The "Zipper" Mechanism of Invasion

**Invasin**-mediated internalization occurs via a "zipper" mechanism, where the bacterium is progressively engulfed by the host cell membrane. This process is initiated by the binding of

**invasin** to host cell  $\beta 1$  integrins, primarily at the surface of Microfold (M) cells in the Peyer's patches of the intestine. The C-terminal 192 amino acid domain of **invasin** is crucial for this high-affinity interaction. This binding leads to the clustering of integrins, which serves as a nucleation point for the recruitment of signaling molecules and the initiation of downstream events.

## Quantitative Analysis of Invasin-Integrin Interaction

The high-affinity interaction between *Yersinia* **invasin** and host cell integrins is a critical determinant of efficient bacterial invasion. The binding affinity of **invasin** for  $\alpha 5 \beta 1$  integrin has been quantified, as detailed in the table below.

| Ligand   | Receptor                    | Dissociation Constant (Kd) | Method               |
|--|-----------------------------|----------------------------|----------------------|
| <i>Yersinia</i><br>pseudotuberculosis<br>Invasin | $\alpha 5 \beta 1$ Integrin | $5.0 \times 10^{-9}$ M     | Radioligand Assay[1] |

## The Invasin-Triggered Signaling Cascade

The binding of **invasin** to  $\beta 1$  integrins initiates a complex intracellular signaling cascade that culminates in actin cytoskeleton reorganization and bacterial uptake.

## Focal Adhesion Kinase (FAK) and Src Kinase Activation

Upon integrin clustering by **invasin**, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to the site of bacterial attachment. This leads to the autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event creates a docking site for the SH2 domain of Src family kinases, which in turn phosphorylate other residues on FAK, leading to its full activation.

## Rac1 and Cdc42 GTPase Activation

Activated FAK and Src play a crucial role in the activation of small Rho GTPases, particularly Rac1 and Cdc42. These molecules act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. **Invasin**-mediated signaling promotes the

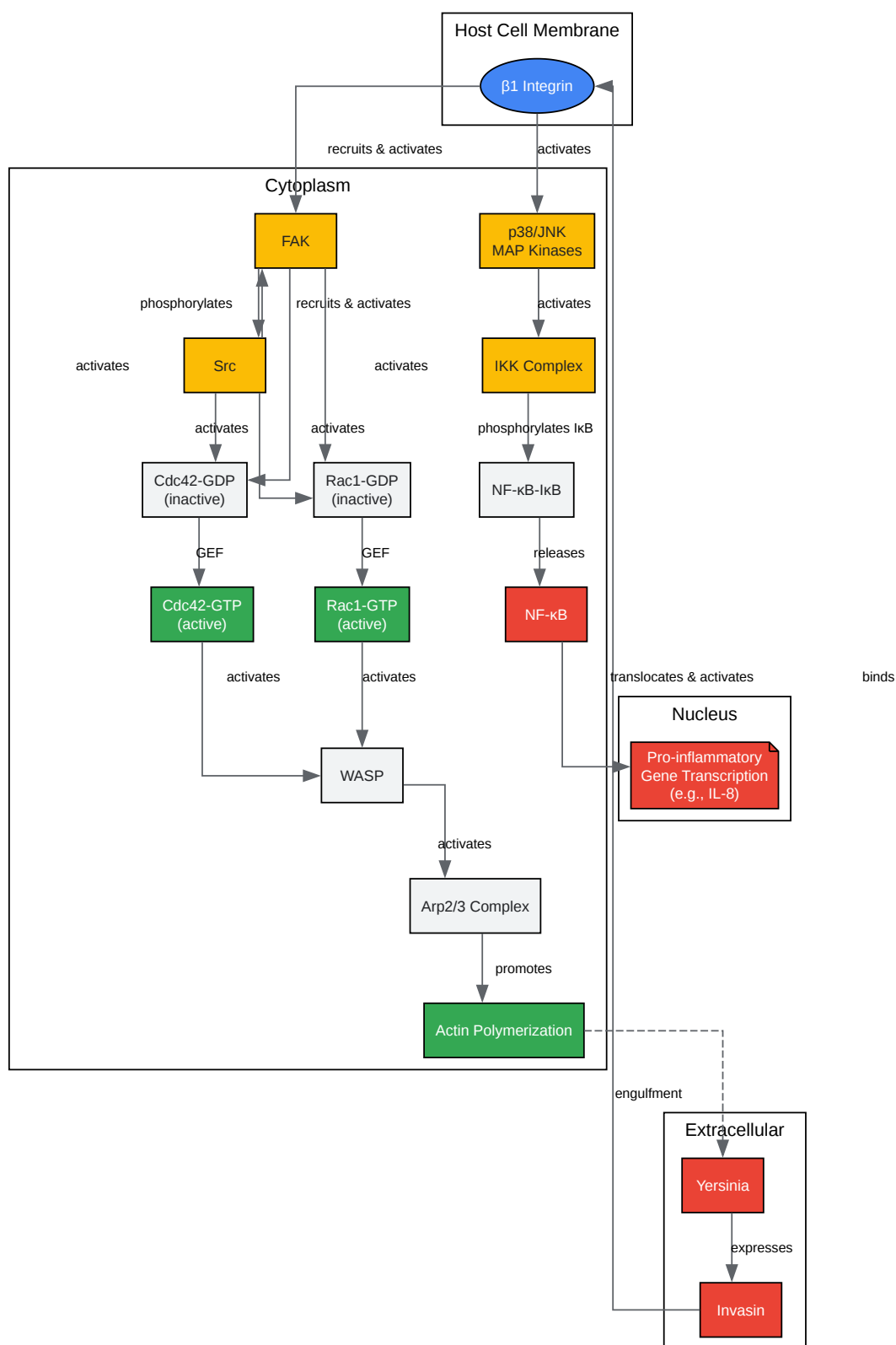
exchange of GDP for GTP on Rac1 and Cdc42, leading to their activation. Activated Rac1 and Cdc42 are essential for orchestrating the actin polymerization required for the formation of the phagocytic cup that engulfs the bacterium.

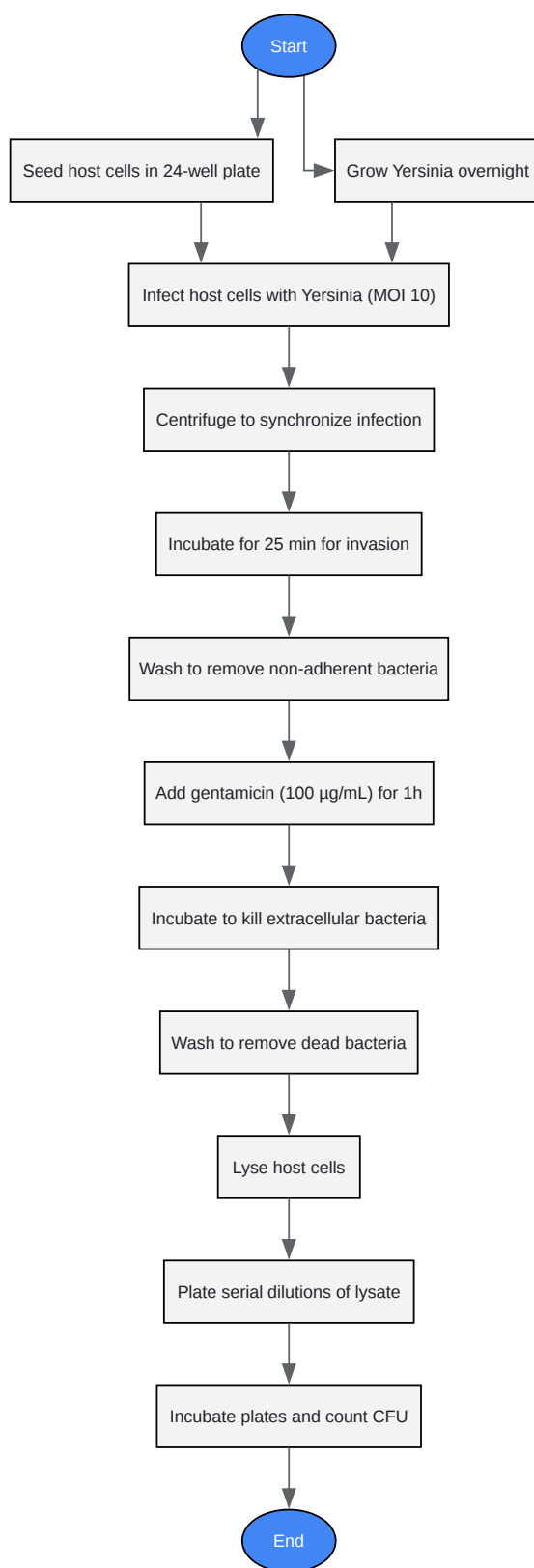
## MAP Kinase and NF- $\kappa$ B Pathway Activation

Beyond cytoskeletal rearrangements, **invasin**-integrin interaction also triggers pro-inflammatory signaling pathways. This involves the activation of Mitogen-Activated Protein (MAP) kinases, specifically p38 and c-Jun N-terminal kinase (JNK). These kinases, in turn, contribute to the activation of the transcription factor Nuclear Factor-kappa B (NF- $\kappa$ B). The activation of NF- $\kappa$ B is mediated by the I $\kappa$ B kinase (IKK) complex and results in the transcription of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), contributing to the host's inflammatory response to the infection.[\[2\]](#)

## Visualizing the Signaling Pathway

The following diagram illustrates the key signaling events initiated by Yersinia **invasin**.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Yersinia pseudotuberculosis invasin protein and human fibronectin bind to mutually exclusive sites on the alpha 5 beta 1 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of NF-kappaB and IL-8 by Yersinia enterocolitica invasin protein is conferred by engagement of Rac1 and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Yersinia Invasin: A Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167395#yersinia-invasin-mechanism-of-action]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

